Cas no 2034464-79-2 (3-{1-3-(trifluoromethoxy)benzoylpiperidin-4-yl}-3H,4H-pyrido2,3-dpyrimidin-4-one)

3-{1-3-(trifluoromethoxy)benzoylpiperidin-4-yl}-3H,4H-pyrido2,3-dpyrimidin-4-one 化学的及び物理的性質
名前と識別子
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- 3-{1-3-(trifluoromethoxy)benzoylpiperidin-4-yl}-3H,4H-pyrido2,3-dpyrimidin-4-one
- 3-{1-[3-(trifluoromethoxy)benzoyl]piperidin-4-yl}-3H,4H-pyrido[2,3-d]pyrimidin-4-one
- 2034464-79-2
- F6559-0707
- 3-[1-[3-(trifluoromethoxy)benzoyl]piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one
- AKOS026697996
- 3-(1-(3-(trifluoromethoxy)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
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- インチ: 1S/C20H17F3N4O3/c21-20(22,23)30-15-4-1-3-13(11-15)18(28)26-9-6-14(7-10-26)27-12-25-17-16(19(27)29)5-2-8-24-17/h1-5,8,11-12,14H,6-7,9-10H2
- InChIKey: MTYNANPNZMCXTL-UHFFFAOYSA-N
- SMILES: FC(OC1=CC=CC(=C1)C(N1CCC(CC1)N1C=NC2C(=CC=CN=2)C1=O)=O)(F)F
計算された属性
- 精确分子量: 418.12527490g/mol
- 同位素质量: 418.12527490g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 8
- 重原子数量: 30
- 回転可能化学結合数: 3
- 複雑さ: 679
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 75.1Ų
- XLogP3: 3
3-{1-3-(trifluoromethoxy)benzoylpiperidin-4-yl}-3H,4H-pyrido2,3-dpyrimidin-4-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6559-0707-25mg |
3-{1-[3-(trifluoromethoxy)benzoyl]piperidin-4-yl}-3H,4H-pyrido[2,3-d]pyrimidin-4-one |
2034464-79-2 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6559-0707-100mg |
3-{1-[3-(trifluoromethoxy)benzoyl]piperidin-4-yl}-3H,4H-pyrido[2,3-d]pyrimidin-4-one |
2034464-79-2 | 100mg |
$248.0 | 2023-09-08 | ||
Life Chemicals | F6559-0707-1mg |
3-{1-[3-(trifluoromethoxy)benzoyl]piperidin-4-yl}-3H,4H-pyrido[2,3-d]pyrimidin-4-one |
2034464-79-2 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6559-0707-30mg |
3-{1-[3-(trifluoromethoxy)benzoyl]piperidin-4-yl}-3H,4H-pyrido[2,3-d]pyrimidin-4-one |
2034464-79-2 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6559-0707-20μmol |
3-{1-[3-(trifluoromethoxy)benzoyl]piperidin-4-yl}-3H,4H-pyrido[2,3-d]pyrimidin-4-one |
2034464-79-2 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6559-0707-10μmol |
3-{1-[3-(trifluoromethoxy)benzoyl]piperidin-4-yl}-3H,4H-pyrido[2,3-d]pyrimidin-4-one |
2034464-79-2 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6559-0707-10mg |
3-{1-[3-(trifluoromethoxy)benzoyl]piperidin-4-yl}-3H,4H-pyrido[2,3-d]pyrimidin-4-one |
2034464-79-2 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6559-0707-75mg |
3-{1-[3-(trifluoromethoxy)benzoyl]piperidin-4-yl}-3H,4H-pyrido[2,3-d]pyrimidin-4-one |
2034464-79-2 | 75mg |
$208.0 | 2023-09-08 | ||
Life Chemicals | F6559-0707-2mg |
3-{1-[3-(trifluoromethoxy)benzoyl]piperidin-4-yl}-3H,4H-pyrido[2,3-d]pyrimidin-4-one |
2034464-79-2 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6559-0707-5mg |
3-{1-[3-(trifluoromethoxy)benzoyl]piperidin-4-yl}-3H,4H-pyrido[2,3-d]pyrimidin-4-one |
2034464-79-2 | 5mg |
$69.0 | 2023-09-08 |
3-{1-3-(trifluoromethoxy)benzoylpiperidin-4-yl}-3H,4H-pyrido2,3-dpyrimidin-4-one 関連文献
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645
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5. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
3-{1-3-(trifluoromethoxy)benzoylpiperidin-4-yl}-3H,4H-pyrido2,3-dpyrimidin-4-oneに関する追加情報
Professional Introduction to Compound with CAS No. 2034464-79-2 and Product Name: 3-{1-3-(trifluoromethoxy)benzoylpiperidin-4-yl}-3H,4H-pyrido2,3-dpyrimidin-4-one
Compound with the CAS number 2034464-79-2 and the product name 3-{1-3-(trifluoromethoxy)benzoylpiperidin-4-yl}-3H,4H-pyrido2,3-dpyrimidin-4-one represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their potential therapeutic applications. The structural complexity and unique functional groups present in this molecule make it a promising candidate for further investigation in drug discovery and development.
The core structure of this compound consists of a pyrido[2,3-d]pyrimidine scaffold, which is a fused heterocyclic system incorporating both pyridine and pyrimidine rings. This type of scaffold is well-known for its biological activity and has been extensively studied in the development of various pharmaceutical agents. The presence of a trifluoromethoxy group at the 3-position of the benzoyl moiety enhances the lipophilicity and metabolic stability of the molecule, which are critical factors in drug design.
The piperidine ring in the molecule contributes to its solubility and bioavailability, making it an attractive candidate for oral administration. Piperidine derivatives are frequently employed in medicinal chemistry due to their favorable pharmacokinetic properties. The benzoyl group attached to the piperidine ring further modulates the electronic properties of the molecule, influencing its interactions with biological targets.
Recent research has highlighted the importance of pyrido[2,3-d]pyrimidine derivatives in the treatment of various diseases, including cancer and infectious disorders. These compounds have demonstrated inhibitory activity against multiple enzymes and receptors involved in pathogenic processes. The specific arrangement of functional groups in 3-{1-3-(trifluoromethoxy)benzoylpiperidin-4-yl}-3H,4H-pyrido2,3-dpyrimidin-4-one suggests that it may exhibit similar biological activities.
One of the most compelling aspects of this compound is its potential as an inhibitor of kinases, which are enzymes that play a crucial role in cell signaling pathways. Dysregulation of kinase activity is implicated in numerous diseases, making them attractive targets for therapeutic intervention. The structural features of 3-{1-3-(trifluoromethoxy)benzoylpiperidin-4-yl}-3H,4H-pyrido2,3-dpyrimidin-4-one, particularly the interaction between the pyrido[2,3-d]pyrimidine core and the piperidine moiety, may facilitate binding to kinase active sites.
In addition to its potential kinase inhibitory activity, this compound may also interact with other biological targets such as transcription factors and growth factor receptors. The trifluoromethoxy group has been shown to enhance binding affinity by increasing hydrophobic interactions and reducing metabolic degradation. This makes 3-{1-3-(trifluoromethoxy)benzoylpiperidin-4-yl}-3H,4H-pyrido2,3-dpyrimidin-4-one a versatile scaffold for developing novel therapeutics.
Current research efforts are focused on synthesizing analogs of this compound to optimize its pharmacological properties. By modifying specific functional groups or introducing new ones, scientists aim to improve its selectivity, potency, and pharmacokinetic profile. Computational modeling and high-throughput screening techniques are being employed to identify promising derivatives for further preclinical evaluation.
The development of new drugs often involves a multi-step synthesis process that requires careful optimization to ensure high yield and purity. The synthesis of 3-{1-3-(trifluoromethoxy)benzoylpiperidin-4-yl}-3H,4H-pyrido2,3-dpyrimidin-4-one involves several key steps, including condensation reactions, cyclization processes, and functional group transformations. Each step must be meticulously controlled to avoid side reactions and impurities that could affect the final product's quality.
Once synthesized, rigorous analytical techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography are used to confirm the structure of the compound. These methods provide detailed information about the molecular architecture and help ensure that the synthesized material matches the intended design.
The biological evaluation of 3-{1-3-(trifluoromethoxy)benzoylpiperidin-4-yl}-3H,4H-pyrido2,3-dpyrimidin-4-one involves testing its activity against various biological targets in vitro and in vivo. In vitro assays are performed using cell lines or isolated enzymes to assess its potency and selectivity. In vivo studies provide insights into its pharmacokinetic behavior and potential therapeutic effects in animal models.
One particularly promising area of research is the use of this compound as an antitumor agent. Pyrido[2,3-d]pyrimidine derivatives have shown significant promise in preclinical studies as inhibitors of tyrosine kinases involved in cancer cell proliferation. The presence of the trifluoromethoxy group may enhance its ability to inhibit these kinases by improving binding affinity and reducing off-target effects.
Another potential application is in the treatment of infectious diseases caused by viruses or bacteria that rely on kinase-dependent pathways for replication or survival. By targeting these essential enzymes with compounds like 3-{1-3-(trifluoromethoxy)benzoylpiperidin-4-yl}-3H,4H-pyrido2,3-dpyrimidin-4-one, researchers may be able to develop novel antibiotics or antivirals with improved efficacy.
The future prospects for this compound are exciting due to its unique structural features and potential therapeutic applications. Continued research will focus on optimizing its chemical properties for better drug-like characteristics while exploring new ways to leverage its biological activity against various diseases.
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